1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylic acid
Description
Properties
IUPAC Name |
1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3/c1-3-11-17-13(22-18-11)9-4-5-15-12(6-9)19-8(2)10(7-16-19)14(20)21/h4-7H,3H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQXPQOCITGVYDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC(=NC=C2)N3C(=C(C=N3)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylic acid (CAS No. 1338658-81-3) is a member of the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings and data tables.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 312.33 g/mol. The compound features a unique structure comprising an oxadiazole ring and a pyrazole moiety, which are known for their pharmacological potential.
Anticancer Activity
Research has shown that derivatives of oxadiazoles exhibit significant anticancer properties. A study highlighted that compounds containing the 1,2,4-oxadiazole nucleus demonstrate activity against various cancer cell lines, including breast and colon cancers. For instance, one derivative showed an IC50 value as low as 2.76 µM against ovarian cancer cell lines (OVXF 899) and 9.27 µM against pleural mesothelioma (PXF 1752) .
| Cell Line | IC50 (µM) |
|---|---|
| Ovarian Cancer (OVXF 899) | 2.76 |
| Pleural Mesothelioma (PXF 1752) | 9.27 |
| Renal Cancer (RXF 486) | 1.143 |
Anti-inflammatory Effects
The pyrazole derivatives have also been reported to exhibit anti-inflammatory activities by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). This inhibition is crucial for the development of anti-inflammatory drugs .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties, particularly against bacterial and fungal strains. While specific data for this compound is limited, related oxadiazole compounds have shown promising results in inhibiting microbial growth .
Enzyme Inhibition
The biological activity of this compound may extend to enzyme inhibition. Compounds with similar structures have shown inhibitory effects on various enzymes such as human deacetylase Sirtuin 2 (HDSirt2), carbonic anhydrase (CA), and butyrylcholinesterase (BChE) .
Case Studies
A notable case study evaluated the anticancer efficacy of a series of oxadiazole derivatives, including those similar to our target compound. The study indicated that modifications in the oxadiazole ring could enhance cytotoxic effects against multiple cancer cell lines .
Summary of Findings
- Anticancer Activity : Significant cytotoxicity against ovarian and renal cancer cell lines.
- Anti-inflammatory Effects : Potential for development as an anti-inflammatory agent through COX inhibition.
- Antimicrobial Properties : Indications of activity against bacterial strains.
- Enzyme Inhibition : Inhibition of key enzymes linked to various diseases.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro evaluations have shown that it exhibits cytotoxic effects against various cancer cell lines. For example, a study reported that derivatives of pyrazole compounds demonstrated significant inhibition of cell proliferation in human cancer cells, suggesting that this compound may act as a promising anticancer agent .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Research indicated that derivatives containing the oxadiazole and pyrazole rings exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, there is emerging evidence supporting the anti-inflammatory effects of this compound. Studies have suggested that it may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
Case Study 1: Anticancer Research
A study published in the Tropical Journal of Pharmaceutical Research investigated several derivatives of oxadiazole-pyrazole compounds. The findings revealed that these compounds significantly inhibited the growth of cancer cells in vitro and showed promise for further development as anticancer agents .
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, researchers synthesized various derivatives and tested them against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives had strong antibacterial activity, outperforming standard antibiotics in some cases .
Summary Table of Applications
| Application | Description | Effectiveness |
|---|---|---|
| Anticancer | Inhibits proliferation in cancer cell lines | Significant cytotoxicity observed |
| Antimicrobial | Active against Gram-positive and Gram-negative bacteria | Effective against multiple strains |
| Anti-inflammatory | Potential to inhibit pro-inflammatory cytokines | Promising results in preliminary studies |
Comparison with Similar Compounds
Structural Modifications and Their Implications
The table below summarizes key structural analogs, highlighting substituent variations and their effects on physicochemical properties:
*Estimated based on structural similarity.
Key Findings from Comparative Analysis
Substituent Effects on Oxadiazole: Ethyl (Target Compound): Balances lipophilicity and solubility, making it suitable for aqueous and lipid environments . 4-Fluorophenyl (): Introduces electronegativity, enhancing dipole interactions and metabolic stability via reduced cytochrome P450-mediated oxidation .
Heterocyclic Core Modifications: Pyrazole vs. Imidazole: Pyrazole (one acidic NH) offers fewer hydrogen-bonding sites compared to imidazole (two NH groups), affecting target affinity . Pyridine vs.
Molecular Weight and Solubility :
- The target compound (299.28 g/mol) falls in a mid-range molecular weight, optimizing bioavailability. Bulkier analogs (e.g., 365.33 g/mol in ) may face solubility challenges despite enhanced stability .
Discontinued Compounds :
- 1-(5-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-1H-imidazole-4-carboxylic acid () was discontinued, possibly due to inferior pharmacokinetics or synthesis difficulties .
Research Implications
- Material Science : Fluorinated derivatives (e.g., ) could serve as electron-deficient scaffolds in organic electronics .
Q & A
Basic Questions
Q. What are the standard synthetic routes for synthesizing 1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylic acid?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Cyclization : Formation of the 1,2,4-oxadiazole ring via cyclization of amidoxime intermediates under heating (60–80°C) in solvents like DMF or THF .
- Pyrazole-Pyridine Coupling : Suzuki-Miyaura cross-coupling to attach the pyridine-oxadiazole moiety to the pyrazole core using Pd(PPh₃)₄ as a catalyst in degassed DMF/H₂O mixtures .
- Carboxylic Acid Formation : Hydrolysis of ester precursors (e.g., ethyl pyrazole-4-carboxylate) using NaOH or KOH in aqueous ethanol, followed by acidification to isolate the free acid .
Q. How is the compound characterized spectroscopically?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., pyrazole C5-methyl at δ ~2.3 ppm; pyridine protons as doublets in aromatic regions) .
- IR : Carboxylic acid C=O stretch at ~1700 cm⁻¹; oxadiazole C=N absorption at ~1600 cm⁻¹ .
- Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₅H₁₄N₄O₃) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Methodological Answer :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) for cyclization to enhance reactivity; switch to THF for coupling to reduce side reactions .
- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. Pd(PPh₃)₄) for coupling efficiency .
- Temperature Control : Maintain 50–60°C during cyclization to balance reaction rate and decomposition .
- Data Table :
| Step | Optimal Conditions | Yield (%) | Ref. |
|---|---|---|---|
| Oxadiazole Formation | DMF, 70°C, 6h | 78 | |
| Suzuki Coupling | Pd(PPh₃)₄, DMF/H₂O, 80°C, 5h | 85 | |
| Ester Hydrolysis | 2M NaOH, EtOH/H₂O, reflux | 92 |
Q. How to resolve spectral contradictions during structure elucidation (e.g., ambiguous NOE signals)?
- Methodological Answer :
- X-ray Crystallography : Resolve regiochemistry of oxadiazole and pyridine connectivity (e.g., bond angles and torsional strain analysis) .
- DFT Calculations : Compare computed NMR shifts (B3LYP/6-31G*) with experimental data to validate tautomeric forms .
- 2D NMR : Use HSQC and HMBC to assign overlapping aromatic protons .
Q. What computational approaches predict the compound’s reactivity or stability?
- Methodological Answer :
- Reaction Path Search : Apply quantum chemical methods (e.g., IRC calculations) to map energy barriers for cyclization or hydrolysis steps .
- Molecular Dynamics : Simulate solvent effects on reaction intermediates (e.g., DMF’s role in stabilizing transition states) .
- pKa Prediction : Use COSMO-RS to estimate carboxylic acid protonation behavior in biological assays .
Q. How to design derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Modification Sites :
- Oxadiazole Substituents : Replace ethyl with bulkier groups (e.g., isopropyl) to assess steric effects .
- Pyridine Ring : Introduce electron-withdrawing groups (e.g., -F) to modulate electronic properties .
- Synthetic Strategy : Use parallel synthesis with diverse boronic acids in Suzuki coupling .
- Biological Testing : Prioritize in vitro assays (e.g., enzyme inhibition) for preliminary SAR, followed by MD simulations to rationalize binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
